Beta-Glucuronidase Inhibition Activity
2-Amino-5-chloro-3-nitrophenol exhibits measurable inhibition of human beta-glucuronidase with an IC₅₀ of 1.8 μM (1.80E+3 nM) as recorded in BindingDB and ChEMBL (CHEMBL3289123) [1]. This activity is attributed to the specific 2,5,3 substitution pattern [2]. Beta-glucuronidase inhibition is relevant for modulating drug-induced diarrhea associated with irinotecan chemotherapy and for influencing enterohepatic recirculation of glucuronidated metabolites [3].
| Evidence Dimension | Beta-glucuronidase inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 μM |
| Comparator Or Baseline | In-class comparator data not available; baseline: uninhibited enzyme activity |
| Quantified Difference | Inhibition observed at low micromolar concentration |
| Conditions | Human beta-glucuronidase; p-nitrophenyl-beta-D-glucuronide substrate; 30 min incubation |
Why This Matters
This provides a validated biochemical benchmark for researchers seeking beta-glucuronidase modulators, enabling direct activity comparison when screening novel analogs.
- [1] BindingDB. BDBM50019286 (CHEMBL3289123). Affinity Data: IC₅₀: 1.80E+3 nM. Target: Beta-glucuronidase (Human). Assay: Inhibition assessed as p-nitrophenol formation after 30 min using p-nitrophenyl-beta-D-glucuronide. View Source
- [2] ChEMBL Database. CHEMBL3289123. Compound: 2-Amino-5-chloro-3-nitrophenol. Bioactivity: Beta-glucuronidase inhibition IC₅₀ = 1800 nM. View Source
- [3] Wallace BD, et al. Alleviating cancer drug toxicity by inhibiting a bacterial enzyme. Science. 2010;330(6005):831-835. Beta-glucuronidase inhibitors prevent irinotecan-induced diarrhea. View Source
